molecular formula C12H15NS B14624374 N-Benzylpent-4-enethioamide CAS No. 58170-54-0

N-Benzylpent-4-enethioamide

Cat. No.: B14624374
CAS No.: 58170-54-0
M. Wt: 205.32 g/mol
InChI Key: FMNGVEJBUHBCBA-UHFFFAOYSA-N
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Description

N-Benzylpent-4-enethioamide is an organic compound characterized by the presence of a benzyl group attached to a pent-4-enethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylpent-4-enethioamide typically involves the reaction of benzylamine with pent-4-enethioic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the thioamide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

N-Benzylpent-4-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2), and solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzylamine derivatives.

    Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.

Scientific Research Applications

N-Benzylpent-4-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Benzylpent-4-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylthioacetamide
  • N-Benzylthioformamide
  • N-Benzylthioacetamide

Uniqueness

N-Benzylpent-4-enethioamide is unique due to its pent-4-enethioamide moiety, which imparts distinct chemical reactivity and biological activity compared to other benzylthioamides. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

58170-54-0

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

N-benzylpent-4-enethioamide

InChI

InChI=1S/C12H15NS/c1-2-3-9-12(14)13-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,13,14)

InChI Key

FMNGVEJBUHBCBA-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=S)NCC1=CC=CC=C1

Origin of Product

United States

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